molecular formula C13H18O3 B8761738 tert-Butyl 2-(4-methoxyphenyl)acetate CAS No. 33155-61-2

tert-Butyl 2-(4-methoxyphenyl)acetate

Cat. No. B8761738
CAS RN: 33155-61-2
M. Wt: 222.28 g/mol
InChI Key: MHFNYHQNPQVUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(4-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-(4-methoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(4-methoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33155-61-2

Product Name

tert-Butyl 2-(4-methoxyphenyl)acetate

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(14)9-10-5-7-11(15-4)8-6-10/h5-8H,9H2,1-4H3

InChI Key

MHFNYHQNPQVUBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-((2-chloro-5-cyano-3-(3-fluoroazetidin-3-yl)phenyl)amino)-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile A mixture of tert-butyl 3-(3-amino-2-chloro-5-cyanophenyl)-3-fluoroazetidine-1-carboxylate (21-D), (163 mg, 0.500 mmol), 2-chloro-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile (186 mg, 0.525 mmol), DPPF (27.7 mg, 0.050 mmol), Cs2CO3 (326 mg, 1.001 mmol), XANTPHOS (29.0 mg, 0.050 mmol), and palladium(f1) acetate (33.7 mg, 0.150 mmol) in a microwave vial in dioxane (4.5 mL) was evacuated and backfilled with nitrogen for three times, and then was heated in an oil bath at 100° C. for 5 h. The reaction mixture was cooled to room temperature, diluted with EtOAc, filtered through celite to remove insoluble material. The filtrate was washed with water, and brine. After drying with sodium sulfate, the solvents were removed and the product was purified by ISCO column (4 g) chromatography, eluting with hexane containing 0 to 35% EtOAc to afford 167 mg of the Boc-PMB-protected product which was dissolved in DCM (6 ml), added TFA (3 ml), and left stirring at room temperature for 30 min. Removal of the solvent. The crude was applied onto a cartridge of Phenomenex Strata-X-C 33 um cation mixed-mode polymer. This was washed with methanol and product was eluted with a mixture of 2 N solution of ammonia in methanol and DCM (1:1). Removal of the solvents left 2-((2-chloro-5-cyano-3-(3-fluoroazetidin-3-yl)phenyl)amino)-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile (143 mg) as a solid which was used on next step as such.
Name
2-((2-chloro-5-cyano-3-(3-fluoroazetidin-3-yl)phenyl)amino)-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 3-(3-amino-2-chloro-5-cyanophenyl)-3-fluoroazetidine-1-carboxylate
Quantity
163 mg
Type
reactant
Reaction Step One
Name
2-chloro-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium(f1) acetate
Quantity
33.7 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
27.7 mg
Type
catalyst
Reaction Step One
Quantity
29 mg
Type
catalyst
Reaction Step One

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